molecular formula C4H7N3O B13249189 4-Imino-5-methylimidazolidin-2-one

4-Imino-5-methylimidazolidin-2-one

Cat. No.: B13249189
M. Wt: 113.12 g/mol
InChI Key: HGHGYCVXQBIEEI-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position, making it a unique derivative of imidazole. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one can be achieved through several methods. One common approach involves the reaction of dimethyl sulfate with methyl ketone under controlled conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,5-dione derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .

Mechanism of Action

The mechanism by which 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

4-amino-5-methyl-1,5-dihydroimidazol-2-one

InChI

InChI=1S/C4H7N3O/c1-2-3(5)7-4(8)6-2/h2H,1H3,(H3,5,6,7,8)

InChI Key

HGHGYCVXQBIEEI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC(=O)N1)N

Origin of Product

United States

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